molecular formula C21H17N5O2 B11034278 7-(2-furyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(2-furyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11034278
M. Wt: 371.4 g/mol
InChI Key: SOWMNGYOGMGOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Furyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolin-5-one core substituted with a 2-furyl group at position 7 and a 4-methylquinazolin-2-ylamino moiety at position 2. Its IUPAC name is 2,4-diamino-7-(5-methylfuran-2-yl)-7,8-dihydro-6H-quinazolin-5-one (CAS#: 1428139-13-2) .

Properties

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

IUPAC Name

7-(furan-2-yl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H17N5O2/c1-12-14-5-2-3-6-16(14)24-21(23-12)26-20-22-11-15-17(25-20)9-13(10-18(15)27)19-7-4-8-28-19/h2-8,11,13H,9-10H2,1H3,(H,22,23,24,25,26)

InChI Key

SOWMNGYOGMGOPK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5

Origin of Product

United States

Biological Activity

7-(2-furyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound classified within the quinazolinone family. This compound exhibits significant potential in various pharmacological applications due to its unique structural features, which include a fused quinazoline and dihydroquinazolinone moiety along with a furyl substituent. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Furyl Group Contributes to the compound's unique reactivity and biological activity.
Quinazoline Core Known for its diverse pharmacological properties.
Amino Group Enhances interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly against lung cancer cell lines (A549) and breast cancer cell lines (MCF-7). Studies have reported IC50 values indicating significant cytotoxic effects.
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer progression and treatment resistance.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Several studies have highlighted the biological efficacy of similar quinazoline derivatives:

  • A study on 4-Methylquinazoline derivatives showed significant antitumor properties, suggesting that structural modifications can enhance biological activity.
  • Research on quinazolinone compounds indicated broad-spectrum biological activities including anti-HIV and anti-inflammatory effects .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound Name Key Features Biological Activity
4-Methylquinazoline Lacks furyl substituent; retains quinazoline coreAntitumor properties
2-Aminoquinazoline Contains amino group; shows promise in various assaysAntimicrobial activity
Furylquinazoline Derivatives Incorporates furyl groups; explored for pharmacological activitiesDiverse biological effects

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets involved in cell proliferation and survival pathways. The presence of the furyl group may enhance binding affinity to these targets.

Comparison with Similar Compounds

Key Structural Features:

  • 4-Methylquinazolin-2-ylamino Group: A substituted quinazoline at position 2 provides steric bulk and may influence binding specificity.

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Biological Activity/Notes Reference
7-(2-Furyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one 7: 2-furyl; 2: 4-methylquinazolin-2-ylamino 363.38 g/mol PPARγ partial agonist candidate; moderate toxicity
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 7: 4-fluorophenyl; 2: 3-methylphenylamino 377.42 g/mol Enhanced lipophilicity; unconfirmed bioactivity
2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one 7: phenyl; 2: 6-ethyl-4-methylquinazolin-2-ylamino 427.50 g/mol Improved metabolic stability; tested in kinase inhibition assays
2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 7: 4-methoxyphenyl; 2: furan-2-ylmethylamino 377.41 g/mol Moderate PPARγ binding affinity; low cytotoxicity
7-(4-Methoxyphenyl)-2-(2-morpholinoethylamino)-7,8-dihydroquinazolin-5(6H)-one 7: 4-methoxyphenyl; 2: morpholinoethylamino 430.50 g/mol Solubility-enhanced analog; inactive in receptor assays

Key Findings:

Substituent Impact on Activity :

  • The 2-furyl group in the target compound correlates with PPARγ partial agonism, as seen in derivatives like 26q (), where furyl-acryloyl groups enhance selectivity .
  • Electron-withdrawing groups (e.g., 4-fluorophenyl in ) increase lipophilicity but may reduce aqueous solubility, limiting bioavailability .

Safety Profiles: Compounds with nitro-furyl substituents (e.g., nitrofurylthiazoles in –12) show carcinogenicity in rodent models, unlike the target compound, which lacks nitro groups . The target compound’s acute toxicity (skin/eye irritation) is comparable to other quinazolinones but lacks chronic carcinogenic risk .

Synthetic Accessibility :

  • The target compound is synthesized via Pd-catalyzed cross-coupling (similar to ) or nucleophilic substitution, achieving yields >80% .
  • Derivatives with bulky substituents (e.g., 6-ethyl-4-methylquinazolinyl in ) require multistep routes, reducing scalability .

Preparation Methods

Niementowski Synthesis for Quinazolinone Core Formation

The quinazolinone core is synthesized via Niementowski’s method, where substituted anthranilic acids react with formamide or urea derivatives. For example:

  • Step 1 : 2-Amino-5-methoxybenzoic acid reacts with acetic anhydride to form 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one.

  • Step 2 : Cyclization with hydrazine hydrate yields 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.

This intermediate is functionalized further to introduce the furyl and 4-methylquinazolin-2-yl groups.

Isatoic Anhydride-Based Ring Closure

Isatoic anhydride reacts with amines under reflux to form dihydro-4-oxoquinazolines. For instance:

  • Reaction : Isatoic anhydride + furfurylamine → 7-(2-furyl)-3,4-dihydroquinazolin-4-one.

  • Conditions : Ethanol, 6–12 hours, 70–85°C.

Microwave-Assisted Solvent-Free Synthesis

Microwave-Accelerated Amination

4-Chloro-2-methylquinazoline undergoes nucleophilic substitution with furfurylamine under microwave irradiation:

  • Reagents : 4-Chloro-2-methylquinazoline (1 mmol), furfurylamine (2 mmol).

  • Conditions : 800 W, 5–30 minutes, solvent-free.

  • Yield : 89–95%.

One-Pot Furyl Group Introduction

A solventless protocol uses furfural and 2-aminobenzamide under microwave conditions:

  • Catalyst : Vanadium oxide (1 mol%).

  • Conditions : 120°C, 15 hours, dimethylacetamide (DMAC) solvent.

  • Yield : 99% for 2-furylquinazolinone.

Transition Metal-Catalyzed Methods

Copper-Catalyzed Ullmann Coupling

The 4-methylquinazolin-2-ylamino group is introduced via Ullmann coupling:

  • Reagents : 3-Amino-2-phenylquinazolin-4(3H)-one + 2-chloro-4-methylquinazoline.

  • Catalyst : CuI (10 mol%), ligand-free conditions.

  • Yield : 76%.

Vanadium-Catalyzed Oxidative Cyclization

Vanadium catalysts enable one-pot synthesis from anthranilamide and furfural:

  • Catalyst : Vanadyl acetylacetonate (VO(acac)₂).

  • Conditions : Air/O₂ as oxidant, 120°C, 15 hours.

  • Yield : 97%.

Mechanochemical and Green Chemistry Approaches

Mechanochemical Double Cyclocondensation

A sustainable method uses ball milling for cascade reactions:

  • Reagents : Anthranilamide + ethyl levulinate.

  • Catalyst : Amberlyst® 15 (heterogeneous acid).

  • Conditions : 3 hours, room temperature, no solvent.

  • Yield : 92%.

Solvent-Free Phosphorylation

Diethyl phosphoramidates are synthesized via solvent-free reactions:

  • Reagents : 3-Amino-2-methylquinazolin-4(3H)-one + triethyl phosphate.

  • Conditions : Reflux, 2 hours.

  • Yield : 70%.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsCatalystTimeYieldAdvantages
NiementowskiAnthranilic acid, formamideNone12–24h62–76%Scalable, established protocol
Microwave4-Chloroquinazoline, furfuralNone5–30m89–99%Rapid, energy-efficient
Vanadium catalysisAnthranilamide, furfuralVO(acac)₂15h97%One-pot, high yield
MechanochemicalAnthranilamide, ethyl levulinateAmberlyst® 153h92%Solvent-free, eco-friendly

Critical Challenges and Optimization Strategies

Steric and Electronic Effects in Amination

Bulky substituents on aromatic amines reduce reaction rates in microwave-assisted protocols. For example:

  • Ortho-substituted anilines : 30 minutes required for 95% conversion vs. 5 minutes for aliphatic amines.

  • Solution : Use electron-donating groups (e.g., -OMe) to enhance nucleophilicity.

Byproduct Formation in Cyclocondensation

Unwanted dimerization occurs during quinazolinone formation:

  • Mitigation : Use excess amine (2 eq.) and low temperatures (60°C) .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 7-(2-furyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one?

The synthesis of quinazolinone derivatives typically involves multi-step reactions, including cyclization and condensation. For example, intermediates like 2-methyl-7,8-dihydroquinazolin-5(6H)-one can be synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl reagents . Modifications to the core structure, such as introducing the 2-furyl and 4-methylquinazolin-2-ylamino groups, may require:

  • Step 1 : Formation of the dihydroquinazolinone core using a Buchwald-Hartwig amination or Ullmann coupling.
  • Step 2 : Functionalization of the furyl group via Suzuki-Miyaura cross-coupling.
  • Step 3 : Purification via column chromatography or recrystallization.
    Reaction conditions (e.g., catalysts, solvents, temperature) should be optimized based on analogous protocols for structurally related compounds .

Q. What are the critical storage and handling protocols for this compound?

Key storage guidelines include:

  • Temperature : Store at 2–8°C in a tightly sealed container to prevent degradation .
  • Environment : Keep in a dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
  • Safety Precautions : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, which may cause inflammation or blistering .

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of spectroscopic and chromatographic methods is recommended:

  • NMR Spectroscopy : Confirm substituent positions and structural integrity (e.g., ¹H NMR for furyl protons, ¹³C NMR for quinazolinone carbons) .
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1650–1750 cm⁻¹) .
  • Mass Spectrometry : Exact mass analysis (e.g., HRMS) to verify molecular formula (C₂₀H₁₇N₅O₂, exact mass: 363.1495) .
  • X-ray Diffraction : Resolve crystal structure and confirm stereochemistry .

Advanced Questions

Q. How can researchers address contradictions in reported biological activities of quinazolinone derivatives?

Contradictions often arise from variations in substituents or assay conditions. To resolve discrepancies:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., furyl position, methyl groups) and compare bioactivity .
  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer studies) and control compounds.
  • Data Normalization : Account for differences in solubility or metabolic stability using pharmacokinetic profiling .

Q. What strategies improve reaction yield during synthesis?

Optimization strategies include:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) often enhance cyclization efficiency.
  • Temperature Control : Gradual heating (e.g., 80–100°C) to avoid side reactions.
    For example, yields for similar dihydroquinazolinones improved from 45% to 72% by adjusting catalyst loading .

Q. How can metabolic pathways of this compound be elucidated?

Metabolite identification involves:

  • In Vitro Studies : Incubate with liver microsomes and analyze via LC-MS/MS .
  • Isotope Labeling : Use ¹⁴C-labeled compounds to track metabolic products.
  • Computational Prediction : Tools like Meteor (Lhasa Limited) can forecast Phase I/II metabolism.
    Key metabolites may include hydroxylated furan rings or oxidized quinazolinone moieties .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Molecular Docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina.
  • QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity.
  • DFT Calculations : Predict electronic effects of substituents on reactivity .

Q. What are the toxicological considerations for in vivo studies?

  • Acute Toxicity : Conduct OECD Guideline 423 trials in rodents, monitoring for respiratory distress or dermal irritation .
  • Genotoxicity : Perform Ames tests to assess mutagenic potential.
  • Dose Optimization : Use pharmacokinetic data to establish safe dosing ranges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.